An In-Depth Technical Guide to N-(5-chloro-2-hydroxybenzoyl)alanine: Synthesis, Characterization, and Biological Perspectives
An In-Depth Technical Guide to N-(5-chloro-2-hydroxybenzoyl)alanine: Synthesis, Characterization, and Biological Perspectives
Abstract
N-(5-chloro-2-hydroxybenzoyl)alanine is a derivative of salicylic acid, belonging to the broader class of N-acyl amino acids. This guide provides a comprehensive technical overview of its core chemical properties, a robust and detailed protocol for its synthesis, and a predictive analysis of its spectroscopic data. While this specific molecule is not extensively documented in current literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from the well-established chemistry of its constituent moieties—5-chlorosalicylic acid and alanine—to provide a scientifically grounded framework for its study. Furthermore, we explore the potential biological activities and therapeutic applications by drawing parallels with structurally related compounds that have demonstrated significant pharmacological effects, including anti-inflammatory and antimicrobial properties.
Introduction: A Molecule of Untapped Potential
N-acyl amino acids (NAAAs) represent a significant and diverse class of endogenous signaling molecules, characterized by an amide bond linking a fatty acid to an amino acid.[1] These compounds are involved in a wide array of biological processes, and their synthetic analogues are of considerable interest in medicinal chemistry.[2][3] N-(5-chloro-2-hydroxybenzoyl)alanine emerges from this class, integrating the structural features of L-alanine, a fundamental proteinogenic amino acid, with 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid), a halogenated derivative of salicylic acid.
The salicylic acid scaffold is renowned for its anti-inflammatory properties, most famously embodied by acetylsalicylic acid. The addition of a chlorine atom at the 5-position is known to modulate this activity.[4] Coupling this moiety to alanine, a non-polar, aliphatic amino acid, creates a novel chemical entity with potential for unique pharmacological activities.[5][6] This guide serves as a foundational resource for the synthesis, characterization, and investigation of N-(5-chloro-2-hydroxybenzoyl)alanine.
Physicochemical Properties: A Predictive Analysis
The properties of N-(5-chloro-2-hydroxybenzoyl)alanine can be predicted by examining its parent molecules, 5-chloro-2-hydroxybenzoic acid and L-alanine.
Starting Material Properties
A thorough understanding of the starting materials is critical for a successful synthesis.
| Property | 5-Chloro-2-hydroxybenzoic Acid | L-Alanine |
| Molecular Formula | C₇H₅ClO₃[7] | C₃H₇NO₂[8] |
| Molecular Weight | 172.57 g/mol [9] | 89.09 g/mol [8] |
| Appearance | Off-white to cream powder[10] | White crystalline powder[8][11] |
| Melting Point | 171-172 °C[10] | ~300 °C (decomposes)[8] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, and acetone. | Water soluble (166.5 g/L at 25°C)[11] |
| pKa | pKa₁ (carboxyl) ~2.7, pKa₂ (hydroxyl) ~12.4 | pKa₁ (carboxyl) ~2.34, pKa₂ (amino) ~9.69[11] |
Predicted Properties of N-(5-chloro-2-hydroxybenzoyl)alanine
Based on the combination of the two moieties, the following properties are anticipated for the final product.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₀H₁₀ClNO₄ |
| Molecular Weight | 243.64 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a sharp melting point, likely between 150-200 °C. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water is expected. |
| Acidity | The carboxylic acid of the alanine moiety will be the most acidic proton (pKa ~3-4). The phenolic hydroxyl group will be less acidic (pKa ~9-10). |
Synthesis of N-(5-chloro-2-hydroxybenzoyl)alanine: A Step-by-Step Protocol
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis.[12] However, the direct reaction is often inefficient due to the formation of an ammonium carboxylate salt.[13] Therefore, activation of the carboxylic acid is necessary. The following protocol outlines a reliable method for the synthesis of N-(5-chloro-2-hydroxybenzoyl)alanine.
Rationale for Synthetic Strategy
The chosen method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, to facilitate nucleophilic attack by the amino group of alanine.[12][14] Given the presence of a phenolic hydroxyl group on the 5-chlorosalicylic acid, which could potentially interfere with the reaction, protection of this group may be considered, although direct acylation is often successful under controlled conditions. This protocol will proceed without a protecting group for simplicity, but the use of protecting groups like a benzyl or silyl ether is a viable alternative.[15][16]
Experimental Workflow Diagram
Caption: Proposed synthesis workflow for N-(5-chloro-2-hydroxybenzoyl)alanine.
Detailed Protocol
Step 1: Activation of 5-Chloro-2-hydroxybenzoic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-hydroxybenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting 5-chloro-2-hydroxybenzoyl chloride is typically used immediately in the next step without further purification.
Step 2: Amide Coupling with L-Alanine (Schotten-Baumann Conditions)
-
In a separate flask, dissolve L-alanine (1.1 eq) in an aqueous solution of a base, such as 2M sodium hydroxide (NaOH), and cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude 5-chloro-2-hydroxybenzoyl chloride from Step 1 in a minimal amount of a water-immiscible organic solvent (e.g., THF or DCM).
-
Add the acid chloride solution dropwise to the cold L-alanine solution while vigorously stirring. Maintain the pH of the aqueous layer in the alkaline range (pH 9-11) by the concurrent addition of 2M NaOH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and wash with an organic solvent like diethyl ether to remove any unreacted acid chloride.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with cold 2M hydrochloric acid (HCl). A precipitate should form.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude N-(5-chloro-2-hydroxybenzoyl)alanine by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization: A Predictive Analysis
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following are the predicted spectroscopic data for N-(5-chloro-2-hydroxybenzoyl)alanine.
¹H NMR Spectroscopy (in DMSO-d₆)
-
~12-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~10-11 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH).
-
~8.5-9.0 ppm (doublet, 1H): Amide proton (-NH-).
-
~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the carbonyl group.
-
~7.4-7.6 ppm (doublet of doublets, 1H): Aromatic proton meta to the carbonyl group and ortho to the chlorine.
-
~6.9-7.1 ppm (doublet, 1H): Aromatic proton ortho to the hydroxyl group.
-
~4.3-4.5 ppm (multiplet, 1H): Alpha-proton of the alanine moiety (-CH-).
-
~1.4-1.6 ppm (doublet, 3H): Methyl protons of the alanine moiety (-CH₃).
¹³C NMR Spectroscopy (in DMSO-d₆)
-
~173-175 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~165-168 ppm: Amide carbonyl carbon (-C=O).
-
~155-158 ppm: Aromatic carbon attached to the hydroxyl group.
-
~130-135 ppm: Aromatic carbons.
-
~120-130 ppm: Aromatic carbons, including the carbon attached to the chlorine.
-
~115-120 ppm: Aromatic carbons.
-
~48-52 ppm: Alpha-carbon of the alanine moiety.
-
~16-18 ppm: Methyl carbon of the alanine moiety.
Infrared (IR) Spectroscopy
-
3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~3300 cm⁻¹: N-H stretching of the amide.
-
~3200 cm⁻¹ (broad): O-H stretching of the phenol.
-
~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1640-1660 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1520-1550 cm⁻¹: N-H bending of the amide (Amide II band).
-
~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spectrometry (ESI-)
-
[M-H]⁻: Expected at m/z 242.03 (for C₁₀H₉ClNO₄).
Potential Biological Activity and Applications
While the biological profile of N-(5-chloro-2-hydroxybenzoyl)alanine has not been reported, the activities of related compounds provide a strong basis for hypothesizing its potential applications.
Anti-inflammatory and Analgesic Potential
Derivatives of 5-chlorosalicylic acid have shown significant anti-inflammatory properties, often acting through the inhibition of pathways like NF-κB.[4] The amidation of the carboxylic acid group has been shown to enhance this inhibitory activity.[4] It is plausible that N-(5-chloro-2-hydroxybenzoyl)alanine could function as a novel anti-inflammatory agent, potentially with a different pharmacokinetic profile compared to its parent acid.
Antimicrobial and Antifungal Activity
Salicylic acid derivatives are known for their antimicrobial properties.[17] The incorporation of an amino acid moiety could modulate this activity, potentially leading to compounds with improved selectivity or potency against various bacterial and fungal strains.
Agrochemical Applications
N-acyl-N-arylalaninates are a class of compounds with known fungicidal and plant-protective properties.[18] The unique structure of N-(5-chloro-2-hydroxybenzoyl)alanine makes it a candidate for investigation in the development of new agrochemicals.
Role in Modulating Endogenous Signaling
N-acyl amino acids are increasingly recognized as important signaling molecules.[19][20] For instance, some N-acyl alanines have demonstrated antiproliferative effects.[2] Investigating whether N-(5-chloro-2-hydroxybenzoyl)alanine interacts with receptors or enzymes within the endocannabinoid system or other lipid signaling pathways could reveal novel therapeutic targets.
Conclusion and Future Directions
N-(5-chloro-2-hydroxybenzoyl)alanine represents a scientifically intriguing molecule at the intersection of well-established pharmacophores. This guide provides a foundational framework for its synthesis and characterization, built upon established chemical principles and data from analogous structures. The predictive spectroscopic data and detailed synthetic protocol offer a clear path for researchers to produce and verify this compound in the laboratory.
Future research should focus on the experimental validation of these predicted properties and a thorough investigation into the compound's biological activities. Screening for anti-inflammatory, antimicrobial, and anticancer properties would be a logical starting point. Furthermore, mechanistic studies to identify its molecular targets could unlock its full therapeutic potential and pave the way for the development of new drugs and other valuable chemical agents.
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